molecular formula C18H22O B6594069 4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL CAS No. 906101-33-5

4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL

Cat. No.: B6594069
CAS No.: 906101-33-5
M. Wt: 254.4 g/mol
InChI Key: RIYABMKGORLKGD-UHFFFAOYSA-N
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Description

4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL is a versatile chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a biphenyl structure, with a hydroxyl group at the para position. Its molecular formula is C18H22O, and it is commonly used in various scientific research fields due to its stability and reactivity.

Scientific Research Applications

4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylphenol with hexamethylenetetramine, followed by subsequent reactions to introduce the dimethyl groups and the hydroxyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted biphenyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL include:

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.

    4,4’-Di-tert-butylbiphenyl: Used as a catalyst in organic synthesis and known for its stability.

    2,4-Di-tert-butylphenol: Employed in the synthesis of advanced materials and as a stabilizer in chemical processes.

Uniqueness

4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in a wide range of scientific research applications, from catalysis to material synthesis.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-12-10-16(19)11-13(2)17(12)14-6-8-15(9-7-14)18(3,4)5/h6-11,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYABMKGORLKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693278
Record name 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906101-33-5
Record name 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound is made in a substantially similar manner as exemplified in Preparation 26 staring from 4-tert-butyl-phenyl boronic acid and 4-bromo-3,5-dimethyl phenol.
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Synthesis routes and methods II

Procedure details

The title compound is prepared by essentially following the procedures as described in Preparation 1, Procedure B, using 4-tert-butyl phenyl boronic acid and 3,5-dimethyl-phenol as starting materials.
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